Cas no 43018-72-0 (2-(4-Chlorophenoxy)acetaldehyde)
2-(4-Chlorophenoxy)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)Acetaldehyde
- 4-chlorophenoxyacetaldehyde
- 4-chlorophenoxyacetoaldehyde
- (4-chlorophenoxy)acetaldehyde
- (4-chloro-phenoxy)-acetaldehyde
- JSDNWOUCHKCGBM-UHFFFAOYSA-N
- Acetaldehyde,2-(4-chlorophenoxy)-
- Acetaldehyde, 2-(4-chlorophenoxy)-
- NE61914
- 2-(4-Chlorophenoxy)acetaldehyde
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- Inchi: 1S/C8H7ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2
- InChI Key: JSDNWOUCHKCGBM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 119
- Topological Polar Surface Area: 26.3
2-(4-Chlorophenoxy)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-135094-0.05g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 0.05g |
$216.0 | 2023-05-26 | ||
| Enamine | EN300-135094-0.1g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 0.1g |
$322.0 | 2023-05-26 | ||
| Enamine | EN300-135094-0.25g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 0.25g |
$459.0 | 2023-05-26 | ||
| Enamine | EN300-135094-0.5g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 0.5g |
$723.0 | 2023-05-26 | ||
| Enamine | EN300-135094-1.0g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 1g |
$928.0 | 2023-05-26 | ||
| Enamine | EN300-135094-2.5g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 2.5g |
$1819.0 | 2023-05-26 | ||
| Enamine | EN300-135094-5.0g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 5g |
$2692.0 | 2023-05-26 | ||
| Enamine | EN300-135094-10.0g |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 10g |
$3992.0 | 2023-05-26 | ||
| 1PlusChem | 1P01A7GV-250mg |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 97% | 250mg |
$213.00 | 2023-12-17 | |
| 1PlusChem | 1P01A7GV-500mg |
2-(4-chlorophenoxy)acetaldehyde |
43018-72-0 | 97% | 500mg |
$306.00 | 2023-12-17 |
2-(4-Chlorophenoxy)acetaldehyde Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-(4-Chlorophenoxy)acetaldehyde
Recent Advances in the Study of 2-(4-Chlorophenoxy)acetaldehyde (CAS: 43018-72-0) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(4-Chlorophenoxy)acetaldehyde (CAS: 43018-72-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents and chemical probes. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
One of the most notable developments in the study of 2-(4-Chlorophenoxy)acetaldehyde is its role as a precursor in the synthesis of herbicides and fungicides. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibit potent herbicidal activity against a broad spectrum of weeds, with minimal toxicity to non-target organisms. The study also highlighted the compound's stability under various environmental conditions, making it a promising candidate for sustainable agricultural applications.
In the pharmaceutical domain, 2-(4-Chlorophenoxy)acetaldehyde has garnered attention for its potential as a building block in the synthesis of anti-inflammatory and anticancer agents. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported the design and synthesis of novel small molecules incorporating this scaffold, which showed significant inhibitory activity against COX-2 and selective cytotoxicity against certain cancer cell lines. These findings open new avenues for the development of targeted therapies with improved efficacy and reduced side effects.
From a methodological perspective, advancements in green chemistry have enabled more efficient and environmentally friendly synthesis routes for 2-(4-Chlorophenoxy)acetaldehyde. A 2023 study in Green Chemistry described a catalytic oxidation process using recyclable catalysts, which significantly reduced the generation of hazardous by-products compared to traditional methods. This innovation not only enhances the sustainability of production but also aligns with the growing demand for greener chemical processes in the industry.
In conclusion, the ongoing research on 2-(4-Chlorophenoxy)acetaldehyde (CAS: 43018-72-0) underscores its versatility and importance in both agrochemical and pharmaceutical applications. The compound's unique chemical properties and biological activities make it a valuable tool for the development of new therapeutic and agricultural solutions. Future studies should focus on optimizing its synthesis, exploring additional biological targets, and evaluating its potential in combination therapies. As the field progresses, this compound is likely to play an increasingly prominent role in addressing global challenges in health and agriculture.
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